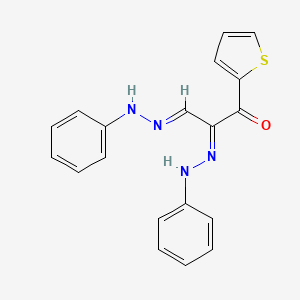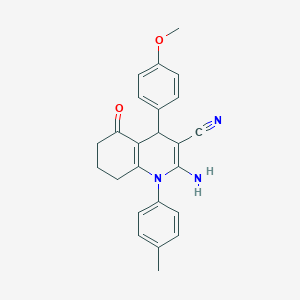
(2E,3E)-2,3-bis(2-phenylhydrazinylidene)-1-(thiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE is a complex organic compound that features both phenylhydrazine and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE typically involves the condensation of appropriate hydrazine derivatives with a thiophene-containing ketone. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Mild to moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Leading to the formation of corresponding oxides.
Reduction: Potentially yielding hydrazine derivatives.
Substitution: Where functional groups on the phenyl or thiophene rings can be substituted.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE could be used as a precursor for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of diseases where hydrazine derivatives are known to be active.
Industry
In industry, such compounds might be used in the development of new materials, including polymers or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action for (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine derivatives: Compounds with similar hydrazine moieties.
Thiophene-containing compounds: Molecules featuring the thiophene ring.
Uniqueness
The uniqueness of (2E,3E)-2,3-BIS(2-PHENYLHYDRAZIN-1-YLIDENE)-1-(THIOPHEN-2-YL)PROPAN-1-ONE lies in its combination of phenylhydrazine and thiophene structures, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2E,3E)-2,3-bis(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-12-7-13-25-18)17(23-22-16-10-5-2-6-11-16)14-20-21-15-8-3-1-4-9-15/h1-14,21-22H/b20-14+,23-17+ |
InChI Key |
VYIBLLCQBODPHX-PWIKTKKKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11540218.png)
![2-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11540220.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11540227.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11540235.png)
![N-benzyl-N-(2-{[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11540239.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-phenyl-1H-benzimidazol-5-amine](/img/structure/B11540247.png)
![methyl 4-({[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11540253.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540265.png)
![(1S,2S,3aR)-7-chloro-1-[(4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11540266.png)

![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)
![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)
